2-(4-chlorobenzoyl)-N,N-diethylbenzamide
Description
Properties
Molecular Formula |
C18H18ClNO2 |
|---|---|
Molecular Weight |
315.8 g/mol |
IUPAC Name |
2-(4-chlorobenzoyl)-N,N-diethylbenzamide |
InChI |
InChI=1S/C18H18ClNO2/c1-3-20(4-2)18(22)16-8-6-5-7-15(16)17(21)13-9-11-14(19)12-10-13/h5-12H,3-4H2,1-2H3 |
InChI Key |
PSRITGVQRLPEFH-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)C1=CC=CC=C1C(=O)C2=CC=C(C=C2)Cl |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=CC=C1C(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on the Amide Nitrogen
The N,N-diethyl groups in the target compound contrast with other nitrogen substituents in analogs:
Benzoyl Group Modifications
The 4-chlorobenzoyl group distinguishes the target compound from analogs with different aromatic substituents:
Heterocyclic vs. Benzamide Scaffolds
- Benzamide vs. Oxadiazine () : 6-(4-Chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines incorporate a heterocyclic ring, which can enhance rigidity and bioactivity compared to the flexible benzamide backbone.
Data Table: Key Structural Analogs and Properties
Key Research Findings
- Synthetic Flexibility : The target compound’s synthesis can leverage established amidation protocols used for nitro- and chloro-substituted benzamides .
- Lipophilicity vs.
- Halogen Effects : Chlorine’s balance of electron-withdrawing character and moderate steric bulk may optimize receptor binding compared to bulkier halogens (e.g., bromine in ) .
Preparation Methods
Classical Schotten-Baumann Reaction
The Schotten-Baumann reaction remains a foundational method for synthesizing benzamides. In this approach, 4-chlorobenzoyl chloride reacts with N,N-diethylamine in a biphasic system (water and dichloromethane) under basic conditions. Triethylamine is typically employed to neutralize HCl, driving the reaction forward.
Procedure :
-
Dissolve N,N-diethylamine (1.2 eq) and triethylamine (1.5 eq) in dichloromethane at 0°C.
-
Add 4-chlorobenzoyl chloride (1.0 eq) dropwise with vigorous stirring.
-
Warm to room temperature and stir until completion (monitored by TLC).
-
Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and purify via column chromatography.
Yield : 70–74%.
Advantages : Simplicity, scalability, and compatibility with electron-deficient acyl chlorides.
Limitations : Requires careful handling of moisture-sensitive reagents.
Carbodiimide-Mediated Coupling
EDCI/HOBt Activation
Carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) facilitate amide bond formation under mild conditions. Hydroxybenzotriazole (HOBt) is often added to suppress racemization.
Procedure :
-
Mix 4-chlorobenzoic acid (1.0 eq), EDCI (1.2 eq), and HOBt (0.1 eq) in acetonitrile.
-
Add N,N-diethylamine (1.5 eq) and stir at room temperature for 18 hours.
-
Quench with saturated NaHCO₃, extract with ethyl acetate, and purify via silica gel chromatography.
Yield : 40–74% depending on substituents.
Key Observation : Electron-withdrawing groups (e.g., -NO₂, -CN) on the benzoyl moiety reduce yields due to decreased nucleophilicity of the amine.
Mitsunobu Reaction for Benzamide Synthesis
Non-Classical Mechanism
The Mitsunobu reaction enables direct coupling of 4-chlorobenzoic acid with N,N-diethylamine using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD). This method bypasses acyl chloride intermediates, making it advantageous for acid-sensitive substrates.
Procedure :
-
Combine 4-chlorobenzoic acid (1.0 eq), N,N-diethylamine (1.2 eq), and PPh₃ (1.2 eq) in toluene.
-
Add DEAD (1.2 eq) dropwise and reflux for 18 hours.
-
Filter, concentrate, and purify via flash chromatography (ethyl acetate/hexane).
Yield : 26–67%.
Mechanistic Insight : The reaction proceeds via an acyloxyphosphonium ion intermediate, confirmed by NMR studies.
Palladium-Catalyzed Decarboxylative Ortho-Acylation
Oxidative Coupling with α-Oxocarboxylic Acids
Palladium catalysis offers a regioselective route to functionalized benzamides. Phenylglyoxylic acid serves as an acyl source, with (NH₄)₂S₂O₈ as the oxidant.
Procedure :
-
Charge N,N-diethylbenzamide (1.0 eq), phenylglyoxylic acid (2.0 eq), Pd(TFA)₂ (10 mol%), and (NH₄)₂S₂O₈ (3 eq) in 1,2-dichloroethane.
-
Heat at 80°C for 24 hours.
-
Neutralize with NaHCO₃, extract with ethyl acetate, and purify via chromatography.
Yield : 41–85%.
Scope : Tolerates electron-donating and electron-withdrawing groups but struggles with sterically hindered amines.
Comparative Analysis of Methods
Optimization Strategies
Solvent Effects
Q & A
Q. What statistical methods are recommended for analyzing dose-response relationships in pharmacological studies?
- Methodological Answer : Fit data to a four-parameter logistic model (IC50/EC50) using GraphPad Prism. Report Hill slopes (1.0–1.5) and R² > 0.95. For outliers, apply Grubbs’ test (α = 0.05) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
